
5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-((p-hydroxybenzyl)amino)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-((p-hydroxybenzyl)amino)-, methyl ester is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a thiazole ring, a chlorophenyl group, and a hydroxybenzylamine moiety, making it a molecule of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-((p-hydroxybenzyl)amino)-, methyl ester typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group and the hydroxybenzylamine moiety. Common reagents used in these reactions include thioamides, halogenated aromatic compounds, and amines. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-((p-hydroxybenzyl)amino)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybenzyl group would yield benzaldehyde or benzoic acid derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, thiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its interactions with biological macromolecules.
Medicine
Medicinally, thiazole derivatives have shown promise in treating diseases like cancer, bacterial infections, and inflammatory conditions. This compound could be explored for its pharmacological properties and potential therapeutic applications.
Industry
Industrially, this compound might be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-((p-hydroxybenzyl)amino)-, methyl ester would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The chlorophenyl and hydroxybenzyl groups may enhance binding affinity and specificity to the target molecules.
類似化合物との比較
Similar Compounds
Thiazoleacetic acid derivatives: These compounds share the thiazole ring and acetic acid moiety.
Chlorophenyl derivatives: Compounds with a chlorophenyl group, which may exhibit similar chemical reactivity.
Hydroxybenzylamine derivatives: Compounds containing the hydroxybenzylamine group, which can have similar biological activities.
Uniqueness
What sets 5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-((p-hydroxybenzyl)amino)-, methyl ester apart is the combination of these functional groups in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
特性
CAS番号 |
74241-24-0 |
|---|---|
分子式 |
C19H17ClN2O3S |
分子量 |
388.9 g/mol |
IUPAC名 |
methyl 2-[4-(4-chlorophenyl)-2-[(4-hydroxyphenyl)methylamino]-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C19H17ClN2O3S/c1-25-17(24)10-16-18(13-4-6-14(20)7-5-13)22-19(26-16)21-11-12-2-8-15(23)9-3-12/h2-9,23H,10-11H2,1H3,(H,21,22) |
InChIキー |
CYIMHUKURDKKRN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=C(N=C(S1)NCC2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


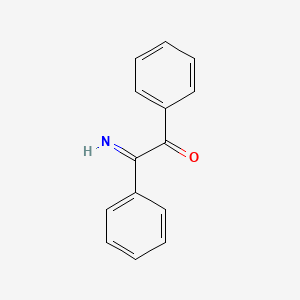

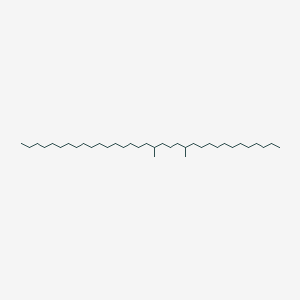
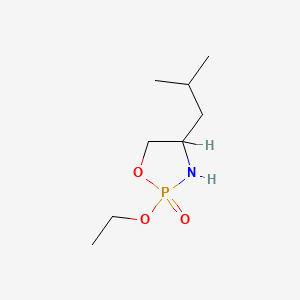
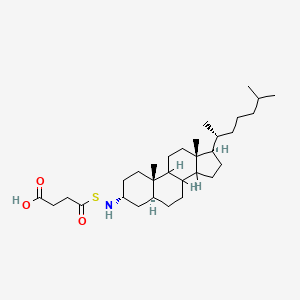
![1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14436564.png)
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
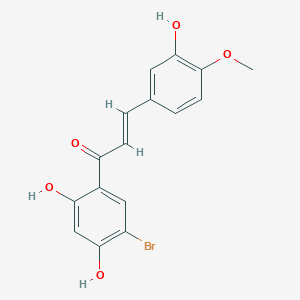



![2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene](/img/structure/B14436593.png)


